molecular formula C11H12N2 B14837225 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Katalognummer: B14837225
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: BISTYQPUBWIBON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, characterized by the presence of an amino group and a nitrile group on the tetrahydronaphthalene ring

Vorbereitungsmethoden

The synthesis of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reduction of a corresponding nitro compound followed by a nitrile formation reaction. Industrial production methods may involve catalytic hydrogenation and the use of specific reagents to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in π-electron delocalization, affecting its reactivity and interactions with other molecules. These interactions can influence various biological processes and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the nitrile group.

    2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with different substitution patterns.

    6-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with variations in the position of the amino group

Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

1-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-6H,1-4,13H2

InChI-Schlüssel

BISTYQPUBWIBON-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=CC(=C2N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.